molecular formula C20H21NO13 B041312 Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 CAS No. 148579-93-5

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2

Cat. No. B041312
CAS RN: 148579-93-5
M. Wt: 483.4 g/mol
InChI Key: MHAQOFAFDHVKQE-KVIJGQROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

The synthesis of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 involves its use as a cleavable ADC linker in the creation of antibody-drug conjugates (ADCs) . The ADCs are comprised of an antibody to which an ADC cytotoxin is attached through the ADC linker .


Molecular Structure Analysis

The molecular structure of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is represented by the formula: O=C(OC)C@@HC@@H=O)C@H=O)C@@H=O)[C@@H]1OC2=CC=C(C=O)C=C2N+=O . The molecular formula is C20H21NO13 .


Chemical Reactions Analysis

The chemical reactions involving Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 primarily revolve around its role as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 include a molecular weight of 483.38 . It is soluble in DMSO at a concentration of 200 mg/mL .

Scientific Research Applications

Bio-Conjugation

This compound is a β-Glucuronide linker used for bio-conjugation . Bio-conjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. This technique is widely used in various fields of bioscience, including drug delivery, vaccine development, and proteomics.

Drug Delivery

The β-Glucuronide linker in this compound suggests its potential use in drug delivery systems . In particular, it could be used in the design of prodrugs, where the drug is initially inactive and is activated when the β-Glucuronide linker is cleaved in the body.

Organic Synthesis

The compound could potentially be used as a building block in organic synthesis . For example, it could be involved in transformations such as oxidations, aminations, halogenations, and various types of C-C bond formations .

Mechanism of Action

Target of Action

The primary target of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2, also known as 4-Formyl-2-nitrophenyl beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate, is Glycosidase . Glycosidases are a type of enzyme that hydrolyzes glycosidic bonds in complex sugars, playing a crucial role in the degradation, rearrangement, and synthesis of carbohydrates.

Mode of Action

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is a cleavable ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs), which are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The cleavable linker allows the cytotoxic drug to be released once the ADC has been internalized by the cancer cells.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the antibody-drug conjugate pathway . The compound, acting as a linker, connects the antibody to the cytotoxic drug. Once the ADC binds to the target antigen on the cancer cell surface, it is internalized, and the cytotoxic drug is released to kill the cancer cell.

Result of Action

The result of the action of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is the successful delivery of the cytotoxic drug to the cancer cells, leading to their death . The cleavable linker ensures that the cytotoxic drug is only released once the ADC is inside the cancer cell, minimizing damage to healthy cells.

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-nitrophenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAQOFAFDHVKQE-KVIJGQROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2

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